Orthogonal Reactivity Profile: Differentiated from 3-Chloro-5-formylbenzoic Acid and 3-Formylbenzoate Analogs
Methyl 3-chloro-5-formylbenzoate uniquely offers three orthogonal functional groups (aldehyde, aryl chloride, and methyl ester) that enable sequential, chemoselective transformations . In contrast, the free acid analog, 3-chloro-5-formylbenzoic acid, lacks the protected ester, leading to uncontrolled reactivity and potential decarboxylation under basic conditions, thus limiting its utility in complex sequences . The non-chlorinated analog, Methyl 3-formylbenzoate, cannot undergo palladium-catalyzed cross-coupling reactions, a critical limitation for generating structural diversity .
| Evidence Dimension | Number of Orthogonal Reactive Functional Groups |
|---|---|
| Target Compound Data | 3 (Aldehyde, Aryl Chloride, Methyl Ester) |
| Comparator Or Baseline | Methyl 3-formylbenzoate: 2 (Aldehyde, Methyl Ester); 3-Chloro-5-formylbenzoic acid: 2 (Aldehyde, Carboxylic Acid) |
| Quantified Difference | Target compound has 50% more orthogonal reactive handles than non-chlorinated analog. |
| Conditions | N/A (Structural comparison) |
Why This Matters
A greater number of orthogonal reactive groups directly translates to higher synthetic versatility and efficiency, reducing the number of steps required to access complex target molecules.
